molecular formula C6H7BrClNO B6278721 O-(4-bromophenyl)hydroxylamine hydrochloride CAS No. 1007570-12-8

O-(4-bromophenyl)hydroxylamine hydrochloride

Cat. No.: B6278721
CAS No.: 1007570-12-8
M. Wt: 224.5
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Description

O-(4-bromophenyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C6H6BrNO·HCl. It is a derivative of hydroxylamine, where a bromophenyl group is attached to the nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Bromination of Phenol: The compound can be synthesized by the bromination of phenol followed by the reaction with hydroxylamine hydrochloride. The reaction typically involves the electrophilic substitution of bromine onto the benzene ring of phenol, followed by the formation of the hydroxylamine derivative.

  • Reduction of 4-Bromonitrobenzene: Another method involves the reduction of 4-bromonitrobenzene to 4-bromoaniline, followed by diazotization and subsequent reaction with hydroxylamine hydrochloride.

Industrial Production Methods: The industrial production of this compound involves large-scale bromination reactions, purification processes, and careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in chemical manufacturing facilities equipped with advanced reaction vessels and purification systems.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and reaction conditions involving polar aprotic solvents are typically employed.

Major Products Formed:

  • Nitro Compounds: Resulting from oxidation reactions.

  • Amine Derivatives: Formed through reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

O-(4-bromophenyl)hydroxylamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: Employed in the study of enzyme mechanisms and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which O-(4-bromophenyl)hydroxylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. It may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

O-(4-bromophenyl)hydroxylamine hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:

  • O-(3-bromophenyl)hydroxylamine hydrochloride: Similar reactivity but different position of the bromine atom on the benzene ring.

  • O-(2-bromophenyl)hydroxylamine hydrochloride: Another positional isomer with distinct chemical properties.

  • O-(4-chlorophenyl)hydroxylamine hydrochloride: Similar structure but with chlorine instead of bromine.

These compounds share similarities in their chemical behavior but differ in their biological and industrial applications due to the varying effects of the halogen atoms.

Properties

CAS No.

1007570-12-8

Molecular Formula

C6H7BrClNO

Molecular Weight

224.5

Purity

95

Origin of Product

United States

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